1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one
Description
1-Benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a synthetic pyrrolone derivative featuring a benzyl group at position 1, a 4-fluorophenyl substituent at position 5, a hydroxyl group at position 3, and a tosyl (p-toluenesulfonyl) moiety at position 4. Its structural complexity arises from the interplay of electron-withdrawing (e.g., tosyl, 4-fluorophenyl) and electron-donating (e.g., benzyl) groups, which influence its reactivity, stability, and biological interactions.
Properties
IUPAC Name |
1-benzyl-2-(4-fluorophenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-16-7-13-20(14-8-16)31(29,30)23-21(18-9-11-19(25)12-10-18)26(24(28)22(23)27)15-17-5-3-2-4-6-17/h2-14,21,27H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLZVVQJLHTHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)CC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amines and carbonyl compounds.
Introduction of the Benzyl Group: The benzyl group can be introduced via a benzylation reaction using benzyl halides in the presence of a base.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using fluorobenzene derivatives.
Introduction of the Tosyl Group: The tosyl group can be introduced via a tosylation reaction using tosyl chloride and a base.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Addition: The double bonds in the pyrrolone ring can undergo addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and solvents such as dichloromethane, ethanol, and water. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in studies of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.
Medicine: It may have potential therapeutic applications as a drug candidate for the treatment of diseases such as cancer or infectious diseases, pending further research and clinical trials.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on pyrrolone derivatives and related heterocycles with analogous substituents, emphasizing synthetic routes, structural features, and biological activities.
Core Pyrrolone Derivatives from
Compounds 20–23 share the 5-hydroxy-1H-pyrrol-2(5H)-one scaffold but differ in substituents:
| Compound | R1 (Position 1) | R3 (Position 3) | R5 (Position 5) | Yield (%) | Notable Properties |
|---|---|---|---|---|---|
| 20 | Benzyl | 4-Chlorophenyl | Phenyl | 55 | Antiestrogenic activity; amorphous white solid |
| 21 | 4-Methoxyphenyl | 4-Chlorophenyl | Phenyl | 29 | Reduced yield due to methoxy group; amorphous solid |
| 22 | Cyclohexyl | 4-Bromophenyl | Phenyl | 58 | Lipophilic (oily consistency); colorless oil |
| 23 | Benzyl | 4-Bromophenyl | Phenyl | 51 | Yellow amorphous solid; bromine enhances steric bulk |
| Target | Benzyl | Hydroxyl | 4-Fluorophenyl | N/A | Tosyl group enhances electrophilicity; potential for sulfonamide-mediated interactions |
Key Observations :
- The tosyl group at position 4 is unique, offering sulfonic acid-derived solubility and serving as a leaving group in nucleophilic reactions .
- Synthetic Yields : Yields for compounds 20–23 range from 29–58%, influenced by steric hindrance (e.g., cyclohexyl in 22 ) and electronic effects (e.g., methoxy in 21 ). The target’s synthesis likely requires additional steps for tosyl incorporation, which may reduce yield.
- Biological Activity : Compounds 20–23 exhibit antiestrogenic effects, suggesting the hydroxyl group at position 3 is critical for hydrogen bonding with estrogen receptors. The target’s tosyl group may modulate receptor affinity through steric or electronic effects .
Fluorophenyl-Containing Heterocycles from and
- Compound 4/5 (): These thiazole-pyrazole hybrids feature 4-fluorophenyl groups and triazole rings. Unlike the target’s pyrrolone core, their planar thiazole-pyrazole systems enable distinct crystallographic packing (triclinic, P̄1 symmetry).
- 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one (): This pyrazolone derivative shares a fluorophenyl substituent but lacks the pyrrolone core. Its crystallographic data (Acta Crystallographica E) reveal planar geometry, contrasting with the target’s non-planar tosyl group .
Reactivity and Stability Considerations ()
Reduction attempts on 1-benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde highlight the sensitivity of pyrrole derivatives to harsh conditions. The target’s tosyl group may enhance stability compared to aldehydes, though its electron-withdrawing nature could complicate reduction or nucleophilic substitution .
Biological Activity
1-benzyl-5-(4-fluorophenyl)-3-hydroxy-4-tosyl-1H-pyrrol-2(5H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound's structure is characterized by a pyrrole ring with various substituents, which contribute to its biological properties. The presence of the tosyl group enhances solubility and stability, while the fluorophenyl moiety may influence its interaction with biological targets.
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit human carbonic anhydrases (hCAs), which are critical in regulating pH and bicarbonate levels in tissues . Inhibition of hCA isoforms can lead to decreased tumor growth and enhanced sensitivity to chemotherapeutic agents.
- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in studies involving colorectal cancer cells, it showed significant inhibition of cell viability, indicating potential as a chemotherapeutic agent .
Table 1: Inhibition Potency Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| HCT116 | 8.7 | 5-Fluorouracil (8.2) |
| SW480 | 17.7 | 5-Fluorouracil (217.5) |
| SW620 | 45.4 | 5-Fluorouracil (102.6) |
Case Studies
- Colorectal Cancer : In a study evaluating the efficacy of various pyrrole derivatives, this compound was found to significantly inhibit the growth of HCT116 cells with an IC50 value comparable to standard chemotherapy agents .
- Combination Therapy : When used in combination with 5-Fluorouracil, the compound exhibited synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines .
Structure-Activity Relationships (SAR)
The efficacy of this compound can be attributed to specific structural features:
- Tosyl Group : Enhances lipophilicity and improves binding affinity to target enzymes.
- Fluorophenyl Substituent : May increase the compound's ability to penetrate cellular membranes and interact with intracellular targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
